![molecular formula C33H53Cl2N5O4S B2609157 (S,R,S)-AHPC-C10-NH2 (dihydrochloride) CAS No. 2341796-75-4](/img/structure/B2609157.png)
(S,R,S)-AHPC-C10-NH2 (dihydrochloride)
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Overview
Description
Synthesis Analysis
While specific synthesis information for “(S,R,S)-AHPC-C10-NH2 (dihydrochloride)” is not available, there are references to asymmetric hydrogenation as a method used in the synthesis of various pharmaceutically important chiral compounds .Molecular Structure Analysis
The molecular structure of a compound can often be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural information for “(S,R,S)-AHPC-C10-NH2 (dihydrochloride)” was not found .Chemical Reactions Analysis
Information on specific chemical reactions involving “(S,R,S)-AHPC-C10-NH2 (dihydrochloride)” was not found in the search results .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “(S,R,S)-AHPC-C10-NH2 (dihydrochloride)” were not found .Scientific Research Applications
- Application : “(S,R,S)-AHPC-C10-NH2” has been investigated for its ability to disrupt biofilms in hard-to-heal wounds. Researchers have studied its impact on dual-species wound biofilm models, such as Pseudomonas aeruginosa and Staphylococcus aureus or Enterococcus faecium. Notably, certain dressings containing this compound have shown sustained reductions in biofilm bacteria, aiding wound healing .
- Application : Although still under exploration, Sargassum species, including “(S,R,S)-AHPC-C10-NH2,” show promise as biostimulants. Their effects on plant growth, stress resistance, and nutrient absorption are being investigated .
- Application : Researchers and data scientists often develop R packages to provide tools for various purposes. These packages accompany new techniques and enhance the usefulness of statistical descriptions. “(S,R,S)-AHPC-C10-NH2” might not be directly related to data science, but the concept of package development and its impact on research applies broadly .
Biofilm Disruption and Wound Healing
Biostimulant Properties in Agriculture
Data Science and R Packages
Mechanism of Action
Target of Action
The primary target of the compound (S,R,S)-AHPC-C10-NH2 (dihydrochloride) is the von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the body’s cellular machinery for targeting proteins for degradation .
Mode of Action
(S,R,S)-AHPC-C10-NH2 (dihydrochloride) acts as a ligand for the VHL protein, facilitating its recruitment . This compound can be connected to the ligand for another protein (e.g., BCR-ABL1) by a linker to form Proteolysis-Targeting Chimeras (PROTACs) such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by (S,R,S)-AHPC-C10-NH2 (dihydrochloride) involves the ubiquitin-proteasome system . By recruiting the VHL protein, this compound facilitates the tagging of the target protein for degradation. This process affects downstream effects related to the function of the target protein.
Result of Action
The result of the action of (S,R,S)-AHPC-C10-NH2 (dihydrochloride) is the degradation of its target protein . For example, when connected to a ligand for the BCR-ABL1 protein, it forms a PROTAC that induces the degradation of BCR-ABL1 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N5O4S.2ClH/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34;;/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40);2*1H/t26-,27+,30-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLWYRSPUHEKW-MIZQACOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53Cl2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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